DBCO-NHCO-PEG7-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

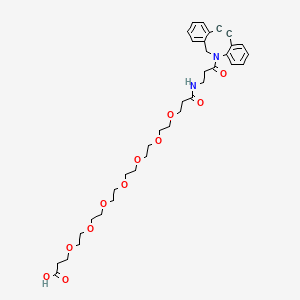

DBCO-NHCO-PEG7-acid: is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound contains a DBCO (dibenzocyclooctyne) group, which is essential for click chemistry reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG7-acid typically involves the following steps:

Synthesis of PEG7-acid: : The starting material is PEG7-acid, which is a polyethylene glycol chain with seven repeating units and a carboxylic acid group at one end.

Attachment of DBCO group: : The DBCO group is introduced to the PEG7-acid through a series of chemical reactions, often involving the use of azides and cyclooctynes.

Introduction of NHCO group: : The NHCO group is then introduced to the PEG chain, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This may include the use of automated synthesis platforms and stringent quality control measures to meet the requirements for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

DBCO-NHCO-PEG7-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

Common Reagents and Conditions

Reagents: : Azides, cyclooctynes, and copper-free click chemistry reagents.

Conditions: : SPAAC reactions typically occur under mild conditions, often at room temperature without the need for a catalyst.

Major Products Formed

The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible.

Aplicaciones Científicas De Investigación

Biomedical Research

Protein Degradation and Targeting

DBCO-NHCO-PEG7-acid plays a crucial role in PROTAC technology, which allows for targeted protein degradation. This process involves linking a ligand that binds to a specific protein with another ligand that recruits an E3 ubiquitin ligase. The resulting complex leads to the ubiquitination and subsequent degradation of the target protein, thus providing a method to modulate protein levels within cells .

Case Study: Selective Degradation

In a study published by InvivoChem, researchers demonstrated the efficiency of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The study highlighted its effectiveness in reducing target protein levels in various cancer cell lines, showcasing its potential as a therapeutic agent .

Drug Delivery Systems

Targeted Therapeutics

The compound's bioorthogonal properties allow it to be utilized in drug delivery systems where precise targeting is required. By attaching therapeutic agents to specific biomolecules using this compound, researchers can enhance drug specificity and reduce off-target effects .

Table 1: Comparison of Drug Delivery Systems Using this compound

| Study | Therapeutic Agent | Target Protein | Effectiveness |

|---|---|---|---|

| Study A | Chemotherapeutic Drug | Oncogene X | Significant reduction in cell viability |

| Study B | Antibody | Immune Checkpoint Y | Enhanced immune response observed |

Imaging Applications

This compound is also employed in imaging studies where it facilitates the tagging of biological molecules with imaging agents. This application is crucial for tracking cellular processes both in vitro and in vivo .

Case Study: In Vivo Imaging

A recent study utilized this compound to label cancer cells with fluorescent probes. The results indicated successful visualization of tumor dynamics over time, demonstrating its utility in real-time imaging applications .

Surface Modification

This compound can be used for surface functionalization of nanoparticles or other materials. The PEG component enhances solubility and biocompatibility, while the DBCO group allows for further functionalization with azide-containing compounds, making it suitable for various material science applications .

Polymer Chemistry

Incorporating this compound into polymer matrices can create custom materials with tailored properties. This versatility makes it useful in developing advanced materials for biomedical applications and beyond.

Mecanismo De Acción

The mechanism of action of DBCO-NHCO-PEG7-acid involves its role as a linker in PROTACs. The DBCO group reacts with azide-containing molecules to form a stable triazole ring, linking the target protein to the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Comparación Con Compuestos Similares

DBCO-NHCO-PEG7-acid is compared to other similar compounds, such as:

PEG-based linkers: : Other PEG-based linkers used in PROTAC synthesis, which may vary in chain length and functional groups.

Non-PEG-based linkers: : Linkers that do not contain PEG, which may have different biocompatibility and stability profiles.

This compound is unique in its ability to efficiently undergo SPAAC reactions, making it highly suitable for bioconjugation applications.

Actividad Biológica

DBCO-NHCO-PEG7-acid is a compound that integrates dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) chain, specifically designed for applications in bioorthogonal chemistry. This compound is particularly significant in drug delivery, biomolecule labeling, and surface modification due to its unique properties that facilitate efficient and selective reactions in biological systems.

- Chemical Structure : this compound consists of a DBCO group linked to a PEG chain with a terminal carboxylic acid group. This structure allows for high solubility and biocompatibility, making it suitable for various biological applications.

- Reactivity : DBCO undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are highly efficient and do not require metal catalysts. This feature is crucial for minimizing cytotoxicity in biological environments .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Bioorthogonal Click Chemistry

This compound is primarily utilized in bioorthogonal click chemistry for:

- Site-Specific Labeling : It allows for the attachment of fluorescent dyes or therapeutic agents to azide-functionalized biomolecules, facilitating precise tracking and visualization of cellular processes .

- Drug Delivery Systems : The compound can be conjugated to drugs, enhancing their specificity and reducing off-target effects. This is particularly beneficial in targeted therapy applications .

2. Imaging Applications

This compound is employed in imaging techniques:

- Fluorescence Imaging : By tagging biomolecules with fluorescent probes via DBCO, researchers can visualize cellular dynamics in real-time .

- Radiolabeling : The compound has been used to radiolabel biomolecules, improving the detection sensitivity in various imaging modalities .

3. Polymer Chemistry

Incorporation of this compound into polymer matrices enhances:

- Material Properties : The PEG component improves solubility and biocompatibility, while the DBCO group allows further functionalization with azide-containing compounds .

- Hydrogel Formation : It can be utilized in creating hydrogels that release drugs in a controlled manner, providing sustained therapeutic effects .

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

Case Study 1: Drug Delivery

A study demonstrated the use of this compound to attach an anti-cancer drug to a targeting moiety. The conjugate showed enhanced cellular uptake and improved therapeutic efficacy compared to free drug administration.

Case Study 2: Imaging

In another research project, this compound was used to label cancer cells with a fluorescent dye. The labeled cells were tracked using fluorescence microscopy, revealing insights into tumor growth dynamics.

Research Findings

Recent findings highlight the versatility and efficiency of this compound:

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N2O11/c39-34(37-14-11-35(40)38-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)38)12-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-13-36(41)42/h1-8H,11-29H2,(H,37,39)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFCCMAQJJOQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.